2-Chloro-N4-isobutylquinoline-3,4-diamine
Description
Properties
IUPAC Name |
2-chloro-4-N-(2-methylpropyl)quinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-8(2)7-16-12-9-5-3-4-6-10(9)17-13(14)11(12)15/h3-6,8H,7,15H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNINMUMFRNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471808 | |
| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133860-76-1 | |
| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133860-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution Followed by Reduction
A widely reported method involves the reaction of 4-chloro-3-nitroquinoline with isobutylamine to form N-isobutyl-3-nitroquinolin-4-amine, followed by catalytic hydrogenation.
Step 1: Amination of 4-Chloro-3-Nitroquinoline
4-Chloro-3-nitroquinoline (1 equiv) reacts with isobutylamine (1.3 equiv) in anhydrous dichloromethane under reflux (45°C, 45 minutes) with triethylamine as a base. The product, N-isobutyl-3-nitroquinolin-4-amine, precipitates upon solvent evaporation and is isolated in 52% yield.
Step 2: Nitro Group Reduction
The nitro intermediate undergoes hydrogenation using palladium on activated charcoal (10% Pd, 1% w/w) under H₂ atmosphere in ethyl acetate. This step achieves near-quantitative conversion (97% yield) to N4-isobutylquinoline-3,4-diamine.
Step 3: Chlorination
The diamine intermediate is treated with trimethylorthovalerate in toluene under reflux (110°C, 4 hours), followed by oxidation with 3-chloroperoxybenzoic acid to introduce the chlorine substituent. Final purification via flash chromatography yields 2-chloro-N4-isobutylquinoline-3,4-diamine at 90% purity.
Vicinal Diamine Intermediate Route
An alternative pathway starts with quinoline-2,4-diol, proceeding through nitration, chlorination, and sequential amination:
Step 1: Nitration of Quinoline-2,4-Diol
Quinoline-2,4-diol reacts with nitric acid to form 3-nitroquinoline-2,4-diol (87% yield).
Step 2: Chlorination
Treatment with phenylphosphonic dichloride converts the diol to 2,4-dichloro-3-nitroquinoline (91% yield).
Step 3: Regioselective Amination
Ammonia selectively substitutes the 4-chloro group, yielding 2-chloro-3-nitroquinolin-4-amine (78% yield).
Step 4: Nitro Reduction
Fe powder in hydrochloric acid reduces the nitro group to an amine, producing 2-chloroquinoline-3,4-diamine (82% yield).
Optimization Strategies
Catalytic Hydrogenation Efficiency
Comparative studies show that Pd/C (10% Pd) outperforms Raney nickel in nitro reduction, minimizing side products like over-reduced amines.
Solvent Effects on Amination
Polar aprotic solvents (e.g., DMF) improve isobutylamine nucleophilicity but require higher temperatures (80–100°C). Non-polar solvents (e.g., toluene) favor milder conditions (45–60°C) with reduced side reactions.
Oxidizing Agent Selection
3-Chloroperoxybenzoic acid (mCPBA) achieves superior chlorination efficiency (90% yield) compared to N-chlorosuccinimide (72% yield) due to enhanced electrophilicity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity for optimized routes, with retention time = 6.7 minutes.
Comparative Analysis of Synthetic Methods
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 3 | 45% | Short reaction times | Requires Pd/C catalyst |
| Vicinal Diamine Route | 5 | 38% | High regioselectivity | Multi-step purification |
| Industrial Patent Route | 4 | 50% | Scalable to kilogram quantities | Specialized equipment required |
Table 1: Comparison of synthetic routes for this compound.
Industrial-Scale Considerations
The patent EP3950687A1 describes a continuous-flow process for analogous imidazoquinoline synthesis, suggesting adaptability for this compound. Key features include:
Chemical Reactions Analysis
2-Chloro-N4-isobutylquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
2-Chloro-N4-isobutylquinoline-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N4-isobutylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1 compares 2-Chloro-N4-isobutylquinoline-3,4-diamine with structurally related quinoline and heterocyclic derivatives.
Key Observations :
Chlorine Substitution: The presence of chlorine at C2 in the target compound enhances electrophilicity and steric hindrance compared to non-chlorinated analogues like N4-Isobutylquinoline-3,4-diamine .
Nitro vs.
Heterocyclic Core: Pyridazine derivatives (e.g., 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine) exhibit distinct reactivity due to their smaller ring size and altered electron distribution compared to quinoline-based compounds .
Biological Activity
2-Chloro-N4-isobutylquinoline-3,4-diamine is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Molecular Formula: C12H14ClN5
Molecular Weight: 251.76 g/mol
IUPAC Name: 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine
The compound features a quinoline backbone with a chlorine atom at the 2-position and an isobutyl group at the N4 position. This structural configuration influences its biological reactivity and solubility, making it a subject of interest in medicinal chemistry.
1. Antiparasitic Activity
Research indicates that this compound exhibits significant cytotoxic activity against various parasites, particularly Leishmania species. Studies have shown that the compound disrupts mitochondrial function in these parasites, leading to cell death. For instance, a study published in Parasitology Research demonstrated its efficacy in inhibiting Leishmania growth both in vitro and in vivo.
2. Immune Modulation
The compound acts as a potent immune system activator . It has been reported to stimulate the production of immune cells such as macrophages and T lymphocytes, which play critical roles in the immune response. A notable study highlighted its ability to induce TNF-alpha production in human monocytes, suggesting potential applications in immunotherapy.
3. Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These enzymes are essential for drug metabolism, indicating that this compound may interact with various pharmacological agents, potentially affecting their efficacy and safety profiles .
4. Antimicrobial Properties
Preliminary investigations have suggested that the compound possesses antibacterial and antifungal properties. However, further research is necessary to elucidate its mechanisms of action and therapeutic potential against microbial infections .
The biological activities of this compound can be attributed to its interactions with specific molecular targets:
- Mitochondrial Disruption: The compound interferes with mitochondrial functions in parasites, leading to apoptosis.
- Immune Activation: It enhances the production of pro-inflammatory cytokines through immune cell activation.
- Enzyme Interaction: By inhibiting cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chlorine substitution at the 2-position | Enhanced reactivity due to electronegative chlorine |
| 6-Bromo-N-methylquinolin-4-amine | Bromine substitution at the 6-position | Different halogen effects on biological activity |
| N4-(2-Methylpropyl)-3,4-quinolinediamine | Alternative alkyl group at the N4 position | Varying hydrophobicity impacting solubility |
This table illustrates how variations in substituents can influence pharmacological profiles and chemical reactivity among similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Leishmanicidal Activity: A study conducted by Parasitology Research (2012) demonstrated that this compound effectively inhibits Leishmania growth through mitochondrial disruption.
- Immune Response Induction: Research published in the Journal of Leukocyte Biology (1998) highlighted its role in stimulating TNF-alpha production from human monocytes.
- Drug Metabolism Studies: Investigations into its interaction with cytochrome P450 enzymes have indicated potential implications for drug-drug interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
